molecular formula C18H16N2O3S2 B2961619 (E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 393839-05-9

(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2961619
CAS RN: 393839-05-9
M. Wt: 372.46
InChI Key: MKIGYYKHJLVPEL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as DTTAA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis involves innovative approaches to integrating thiophene and thiazole units, contributing to the development of novel organic materials. For instance, synthesis and crystal structure analysis of related compounds demonstrate the potential for creating materials with specific crystallographic properties, which could be beneficial in designing new pharmaceuticals or materials with unique optical properties (Prabhuswamy et al., 2016).

Applications in Photovoltaics and Optoelectronics

  • Research on organic sensitizers for solar cells, including molecules structurally similar to the subject compound, shows significant improvements in photovoltaic performance. These molecules' design facilitates enhanced light-harvesting capabilities and incident photon-to-current conversion efficiency, indicating their usefulness in solar energy conversion (Kim et al., 2006).
  • Novel coumarin sensitizers based on thiophene-thiazole π-bridges have demonstrated superior light-harvesting capabilities and photoelectric conversion efficiency in dye-sensitized solar cells. This illustrates the potential of such compounds in enhancing the efficiency of photovoltaic devices (Han et al., 2015).

Potential in Corrosion Inhibition

  • Thiazole derivatives have shown promise as corrosion inhibitors, offering a sustainable solution to protect metals against corrosion. Their effectiveness, evaluated through various analytical techniques, underscores the importance of molecular engineering in creating efficient corrosion protection agents (Farahati et al., 2019).

properties

IUPAC Name

(E)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-12-5-7-14(16(10-12)23-2)15-11-25-18(19-15)20-17(21)8-6-13-4-3-9-24-13/h3-11H,1-2H3,(H,19,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIGYYKHJLVPEL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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